An In-depth Technical Guide to 2-Amino-5,6-diethylindane: Properties, Synthesis, and Analysis
An In-depth Technical Guide to 2-Amino-5,6-diethylindane: Properties, Synthesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-5,6-diethylindane is a substituted indane derivative with a primary amine functional group. It belongs to a class of compounds that are structurally related to amphetamines and other psychoactive substances.[1] While the parent compound, 2-aminoindane, has been studied for its stimulant and monoamine-releasing properties, 2-Amino-5,6-diethylindane is primarily recognized as a key intermediate in the synthesis of the long-acting beta-adrenoceptor agonist (LABA) Indacaterol, a drug used in the management of chronic obstructive pulmonary disease (COPD). This guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of 2-Amino-5,6-diethylindane, offering valuable insights for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.
Physicochemical Properties
Structural and Molecular Data
| Property | Value | Source |
| IUPAC Name | 5,6-diethyl-2,3-dihydro-1H-inden-2-amine | [2][3] |
| Synonyms | 2-Amino-(5,6-diethyl)-indane, 5,6-Diethylindan-2-ylamine | [2][4] |
| CAS Number | 312753-70-1 | [2][3] |
| Molecular Formula | C13H19N | [2][3] |
| Molecular Weight | 189.30 g/mol | [2][3] |
| Appearance | White solid (for the free base) | [4] |
| Melting Point (HCl salt) | >250 °C | [5] |
Predicted Physicochemical Properties
| Property | Predicted Value | Notes |
| Boiling Point | ~280-300 °C | Estimated based on the increased molecular weight compared to 2-aminoindane. |
| Density | ~0.95-1.05 g/cm³ | Typical range for similar aromatic amines. |
| pKa (of the amine) | ~9.5-10.5 | The amino group is expected to be basic, similar to other primary amines. |
| Solubility | Soluble in organic solvents like ethanol, methanol, and DMSO. The hydrochloride salt is expected to be soluble in water. | [5] |
Diagram: Chemical Structure of 2-Amino-5,6-diethylindane
Caption: Chemical structure of 2-Amino-5,6-diethylindane.
Synthesis and Purification
The synthesis of 2-Amino-5,6-diethylindane is a multi-step process. A common route involves the formation of the indane core followed by the introduction of the amino group. The hydrochloride salt is often the isolated product due to its greater stability and ease of handling.
Synthesis of 2-Amino-5,6-diethylindane Hydrochloride
A documented method for the synthesis of the hydrochloride salt proceeds from 5,6-Diethyl-3-oxime-1H-indene-1,2(3H)-dione.[5][6]
Diagram: Synthesis Workflow
Caption: A representative workflow for the synthesis of 2-Amino-5,6-diethylindane hydrochloride.
Detailed Experimental Protocol
-
Hydrogenation:
-
Work-up:
-
Salt Formation and Purification:
Analytical Characterization
A robust analytical characterization is essential to confirm the identity, purity, and quality of 2-Amino-5,6-diethylindane. A combination of chromatographic and spectroscopic techniques is typically employed.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for assessing the purity of 2-Amino-5,6-diethylindane and for quantitative analysis. A reverse-phase method is generally suitable.[6]
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid) is a good starting point.[6]
-
Detection: UV detection at a wavelength corresponding to the absorbance maximum of the aromatic ring (typically around 220-280 nm).
-
Expected Retention Time: The diethyl substitution will increase the hydrophobicity compared to 2-aminoindane, leading to a longer retention time under the same conditions.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for both qualitative and quantitative analysis, providing structural information from the mass spectrum. Derivatization is often employed to improve the chromatographic properties of amines.[7][8]
-
Column: A non-polar or medium-polarity column (e.g., Rxi®-1Sil MS or Rxi®-5Sil MS) is suitable.[7][8]
-
Derivatization: Acylation with reagents like N-Methyl-bis(trifluoroacetamide) (MBTFA) or heptafluorobutyric anhydride (HFBA) can improve peak shape and resolution.[7][8]
-
Mass Spectrometry: Electron ionization (EI) will produce a characteristic fragmentation pattern. The molecular ion peak (m/z 189 for the free base) should be observable, along with fragments corresponding to the loss of the amino group and cleavage of the indane ring.
Diagram: Analytical Workflow
Caption: A typical analytical workflow for the characterization of 2-Amino-5,6-diethylindane.
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure elucidation.
-
¹H NMR: The spectrum will show characteristic signals for the aromatic protons, the benzylic protons of the indane ring, the proton on the carbon bearing the amino group, the protons of the ethyl groups, and the amine protons. The integration of these signals will correspond to the number of protons in each environment.
-
¹³C NMR: The spectrum will show distinct signals for each carbon atom in the molecule, including the aromatic carbons, the aliphatic carbons of the indane ring, and the carbons of the ethyl groups.
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of key functional groups.
-
N-H stretch: A characteristic broad absorption band in the region of 3300-3500 cm⁻¹ is expected for the primary amine.
-
C-H stretch: Aromatic C-H stretches will appear above 3000 cm⁻¹, while aliphatic C-H stretches will be below 3000 cm⁻¹.
-
Aromatic C=C stretch: Bands in the region of 1450-1600 cm⁻¹ will indicate the presence of the benzene ring.
Mass Spectrometry (MS): As mentioned under GC-MS, the mass spectrum provides information about the molecular weight and fragmentation pattern.
Pharmacology and Toxicology (of the Aminoindane Class)
While 2-Amino-5,6-diethylindane itself is primarily an intermediate, the broader class of 2-aminoindanes has been investigated for its pharmacological and toxicological properties. Many substituted 2-aminoindanes act as monoamine releasing agents, affecting the levels of serotonin, norepinephrine, and dopamine in the central nervous system.[1] This activity profile is similar to that of amphetamines, though with some notable differences.
-
Mechanism of Action: 2-aminoindanes are generally more selective for serotonin and norepinephrine release compared to dopamine.[1] This may result in entactogenic effects with reduced stimulant and euphoric properties compared to amphetamines.[1]
-
Toxicity: Some studies suggest that certain serotonin-releasing 2-aminoindanes exhibit less serotonergic neurotoxicity compared to MDMA.[1] However, co-administration with a potent dopamine releaser can potentiate neurotoxic effects.[1] Animal studies have indicated that at recreational doses, some aminoindanes may be relatively benign, but high doses can lead to toxicity.[9]
It is crucial to note that the specific pharmacological and toxicological profile of 2-Amino-5,6-diethylindane has not been extensively studied, and its primary relevance remains as a precursor to Indacaterol.
Applications in Drug Development
The principal application of 2-Amino-5,6-diethylindane is as a starting material for the synthesis of Indacaterol. This underscores its importance in the pharmaceutical industry for the production of medications for respiratory diseases. Its rigid bicyclic structure provides a scaffold that can be further functionalized to create compounds with specific biological activities. Researchers may also explore its use as a building block for the synthesis of other novel compounds with potential therapeutic applications.
Conclusion
2-Amino-5,6-diethylindane is a chemically significant molecule, primarily due to its role as a key intermediate in the synthesis of the important bronchodilator, Indacaterol. This technical guide has provided a comprehensive overview of its chemical properties, synthesis, and analytical characterization. While some of the detailed experimental data for this specific compound are not widely published, a strong understanding of its properties and behavior can be derived from the extensive knowledge of the broader class of 2-aminoindanes. For researchers and professionals in drug development, a thorough understanding of this compound is essential for the efficient and safe production of life-saving medications.
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